N-(1H-indol-6-yl)prop-2-enamide
Description
N-(1H-Indol-6-yl)prop-2-enamide is an indole-derived amide characterized by a prop-2-enamide (acrylamide) group attached to the 6-position of the indole scaffold. Indole derivatives are widely studied due to their biological relevance, including roles in neurotransmitter systems, protein interactions, and enzyme modulation.
Properties
IUPAC Name |
N-(1H-indol-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-11(14)13-9-4-3-8-5-6-12-10(8)7-9/h2-7,12H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBLUJPWCIIIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(1H-Indol-6-yl)prop-2-enamide with structurally related indole derivatives:
Key Observations :
- Positional Isomerism : Substituents at the indole-6 position (e.g., CPIPC-1, ) are associated with receptor targeting (TRPV1, autophagy pathways), whereas indole-3 derivatives () may exhibit divergent biological roles due to steric and electronic differences .
- This could enhance covalent binding to cysteine residues in proteins but may also increase toxicity risks .
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